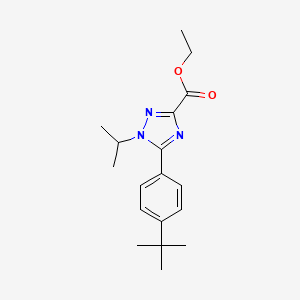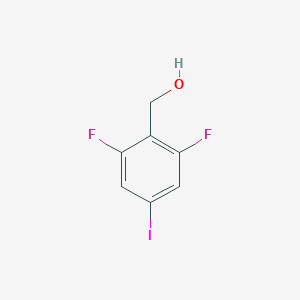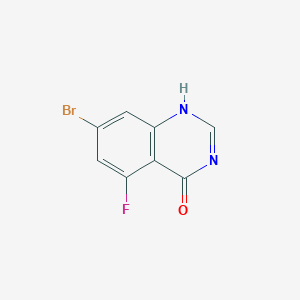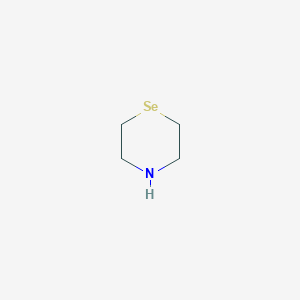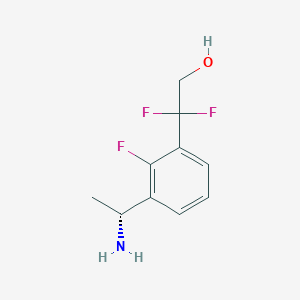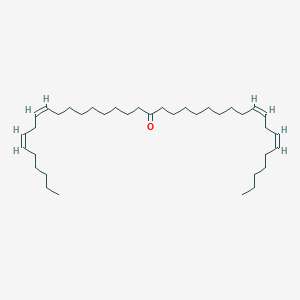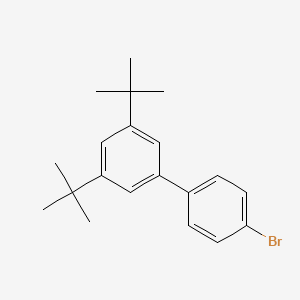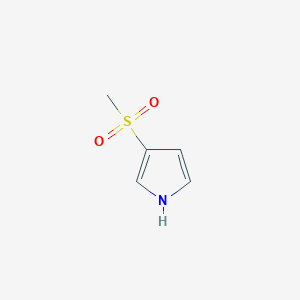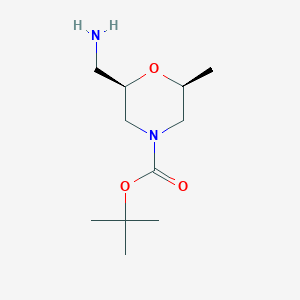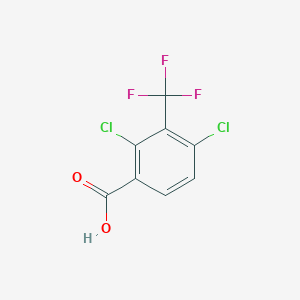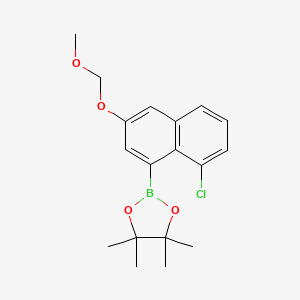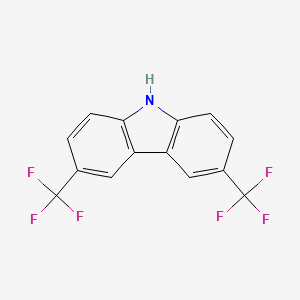
3,6-bis(trifluoromethyl)-9H-carbazole
Overview
Description
3,6-bis(trifluoromethyl)-9H-carbazole is an organic compound characterized by the presence of two trifluoromethyl groups attached to a carbazole core. Carbazole is a heterocyclic aromatic compound with a structure consisting of two benzene rings fused on either side of a nitrogen-containing pyrrole ring. The addition of trifluoromethyl groups enhances the compound’s chemical stability and alters its electronic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(trifluoromethyl)-9H-carbazole typically involves the introduction of trifluoromethyl groups to the carbazole core. One common method is the radical trifluoromethylation of carbazole derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
3,6-bis(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carbazole-quinones.
Reduction: Reduction reactions can convert the carbazole core to dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Carbazole-quinones.
Reduction: Dihydrocarbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
3,6-bis(trifluoromethyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of high-performance polymers and as a component in organic light-emitting diodes (OLEDs) for display technologies
Mechanism of Action
The mechanism of action of 3,6-bis(trifluoromethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. In medicinal chemistry, these properties are exploited to design compounds with improved pharmacokinetic and pharmacodynamic profiles .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups, but attached to a benzene ring instead of a carbazole core.
3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine: A tetrazine derivative with similar trifluoromethyl substitution.
Uniqueness
3,6-bis(trifluoromethyl)-9H-carbazole is unique due to its carbazole core, which imparts distinct electronic and photophysical properties. The presence of trifluoromethyl groups further enhances its stability and reactivity, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
3,6-bis(trifluoromethyl)-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N/c15-13(16,17)7-1-3-11-9(5-7)10-6-8(14(18,19)20)2-4-12(10)21-11/h1-6,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTSKOMBIKXMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-oxetan-2-yl]methanamine;hydrochloride](/img/structure/B8250421.png)
